molecular formula C7H8N2O2 B1403261 methyl 3-(1H-imidazol-2-yl)prop-2-enoate CAS No. 193540-47-5

methyl 3-(1H-imidazol-2-yl)prop-2-enoate

Cat. No. B1403261
CAS RN: 193540-47-5
M. Wt: 152.15 g/mol
InChI Key: RAZUTRCEYZQRTK-UHFFFAOYSA-N
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Description

“Methyl 3-(1H-imidazol-2-yl)prop-2-enoate” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in the field of medicinal chemistry due to their broad range of chemical and biological properties . For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported .


Molecular Structure Analysis

The molecular structure of “methyl 3-(1H-imidazol-2-yl)prop-2-enoate” includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives have been known to show a broad range of chemical reactions. For instance, the stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .

Future Directions

The future directions in the research of imidazole derivatives like “methyl 3-(1H-imidazol-2-yl)prop-2-enoate” could involve further exploration of their biological activities and potential applications in drug development. The broad range of chemical and biological properties of imidazole derivatives makes them an important synthon in the development of new drugs .

properties

IUPAC Name

methyl 3-(1H-imidazol-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-8-4-5-9-6/h2-5H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZUTRCEYZQRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737555
Record name Methyl 3-(1H-imidazol-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(1H-imidazol-2-yl)prop-2-enoate

CAS RN

193540-47-5
Record name Methyl 3-(1H-imidazol-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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